molecular formula C15H13F2NO3 B033241 Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 98349-25-8

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B033241
CAS RN: 98349-25-8
M. Wt: 293.26 g/mol
InChI Key: QYGNYHKBMNUIJN-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

A solution of ethyl 3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate (Example 48a) (75 g, 249 mmol) in a mixture of Ethanol (100 mL)/Diethyl ether (200 mL) was added to cyclopropanamine (34.5 mL, 498 mmol). After 2 h of stirring at rt, LCMS showed complete disappearance of starting material. The reaction mixture was evaporated under reduced pressure, the oily residue was dissolved in N,N-Dimethylformamide (DMF) (250 mL) and potassium carbonate (103 g, 747 mmol) was then added. The reaction mixture was stirred at 100° C. for 2 h, and LCMS showed completion of reaction. Cold water was added to the mixture. The precipitates were collected by filtration and dried to afford ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (71 g, 242 mmol, 97% yield) as a pale yellow solid. LCMS: [M+H]+: 294.1.
Name
ethyl 3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:21])[CH:3]=[C:4]([C:10](=[O:20])[C:11]1[CH:16]=[C:15]([F:17])[C:14]([F:18])=[CH:13][C:12]=1F)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH2:22](OCC)[CH3:23].C1(N)CC1.C(=O)([O-])[O-].[K+].[K+]>C(O)C.O>[CH:21]1([N:2]2[C:12]3[C:11](=[CH:16][C:15]([F:17])=[C:14]([F:18])[CH:13]=3)[C:10](=[O:20])[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3]2)[CH2:23][CH2:22]1 |f:3.4.5|

Inputs

Step One
Name
ethyl 3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate
Quantity
75 g
Type
reactant
Smiles
CN(C=C(C(=O)OCC)C(C1=C(C=C(C(=C1)F)F)F)=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
34.5 mL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
103 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 h of stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue was dissolved in N,N-Dimethylformamide (DMF) (250 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 100° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
completion of reaction
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)F)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 242 mmol
AMOUNT: MASS 71 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.